

Aumolertinib Dosing for NSCLC Xenograft Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Aumolertinib

Cat. No.: B607974

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the dosing regimen of **Aumolertinib** (also known as Almonertinib or HS-10296) for preclinical studies using subcutaneous non-small cell lung cancer (NSCLC) xenograft models in mice. **Aumolertinib** is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets both EGFR-sensitizing and T790M resistance mutations.[1] The following protocols and data, compiled from published preclinical studies, are intended to assist in the design and execution of in vivo experiments to evaluate the efficacy of **Aumolertinib**.

Quantitative Data Summary

The following tables summarize the dosing regimens of **Aumolertinib** used in various NSCLC xenograft and allograft models in mice.

Table 1: **Aumolertinib** Dosing in Murine Allograft Models

Model Type	Cell Line/EGFR Mutation	Mouse Strain	Aumolertinib Dose (mg/kg)	Administration Route	Dosing Schedule	Treatment Duration
Allograft	Ba/F3 / EGFR L861Q	BALB/c nude mice	20 and 40	Oral (p.o.)	Once daily	13 days
Allograft	Ba/F3 / EGFR ASV (Ex20ins)	BALB/c nude mice	40	Oral (p.o.)	Once daily	Not specified

Data extracted from Shi et al., 2023.[\[2\]](#)

Table 2: **Aumolertinib** Dosing in Patient-Derived Xenograft (PDX) Models

Model Type	PDX Model/EGFR Mutation	Mouse Strain	Aumolertinib Dose (mg/kg)	Administration Route	Dosing Schedule	Treatment Duration
PDX	LU0387 / EGFR H773_V774insNPH	BALB/c nude mice	40	Oral (p.o.)	Once daily	26 days

Data extracted from Shi et al., 2023.[\[2\]](#)

Table 3: **Aumolertinib** Dosing in Cell Line-Derived Xenograft (CDX) Models (Combination Study)

Model Type	Cell Line	Mouse Strain	Aumolertini b Dose (mg/kg)	Administrat ion Route	Dosing Schedule
Xenograft	NCI-H1975	BALB/c nude mice	20	Intragastric (i.g.)	Not specified (in combination with pemetrexed)
Xenograft	HCC827	BALB/c nude mice	20	Intragastric (i.g.)	Not specified (in combination with pemetrexed)

Note: The dosing for NCI-H1975 and HCC827 models was part of a combination therapy study and may not represent the optimal monotherapy dose.

Experimental Protocols

Below are detailed methodologies for establishing and treating NSCLC subcutaneous xenograft and allograft models with **Aumolertinib**, based on published research.

Protocol 1: Subcutaneous Allograft Model (Ba/F3 cells)

1. Cell Culture:

- Culture Ba/F3 cells engineered to express human EGFR with L861Q or ASV mutations in appropriate media supplemented with necessary growth factors.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Animal Model:

- Use female BALB/c nude mice, 6-7 weeks old.
- Acclimatize animals for at least one week before the experiment.

3. Tumor Implantation:

- Harvest Ba/F3 cells during their exponential growth phase.
- Resuspend the cells in sterile phosphate-buffered saline (PBS) or a similar vehicle.
- Subcutaneously inject the cell suspension into the right flank of each mouse.

4. Tumor Growth Monitoring and Grouping:

- Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days).
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

5. **Aumolertinib** Administration:

- Prepare **Aumolertinib** formulation for oral gavage. The vehicle used in studies is often a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).
- Administer **Aumolertinib** orally once daily at the desired dose (e.g., 20 or 40 mg/kg).[2]
- The control group should receive the vehicle only.

6. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the treatment period (e.g., 13 days), euthanize the mice.[2]
- Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for pEGFR, Ki-67, and TUNEL).[2]

Protocol 2: Patient-Derived Xenograft (PDX) Model

1. PDX Model Establishment:

- Obtain fresh tumor tissue from an NSCLC patient with a known EGFR mutation (e.g., H773_V774insNPH).
- Implant small tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).
- Allow the tumors to grow and passage them to subsequent cohorts of mice to expand the model.

2. Animal Model and Tumor Implantation:

- Use female BALB/c nude mice, 6-7 weeks old.
- Once the PDX tumors reach a suitable size, excise them and cut them into smaller fragments.
- Subcutaneously implant one tumor fragment into the right flank of each experimental mouse.

3. Tumor Growth Monitoring and Grouping:

- Monitor tumor growth with calipers as described in Protocol 1.
- When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

4. **Aumolertinib** Administration:

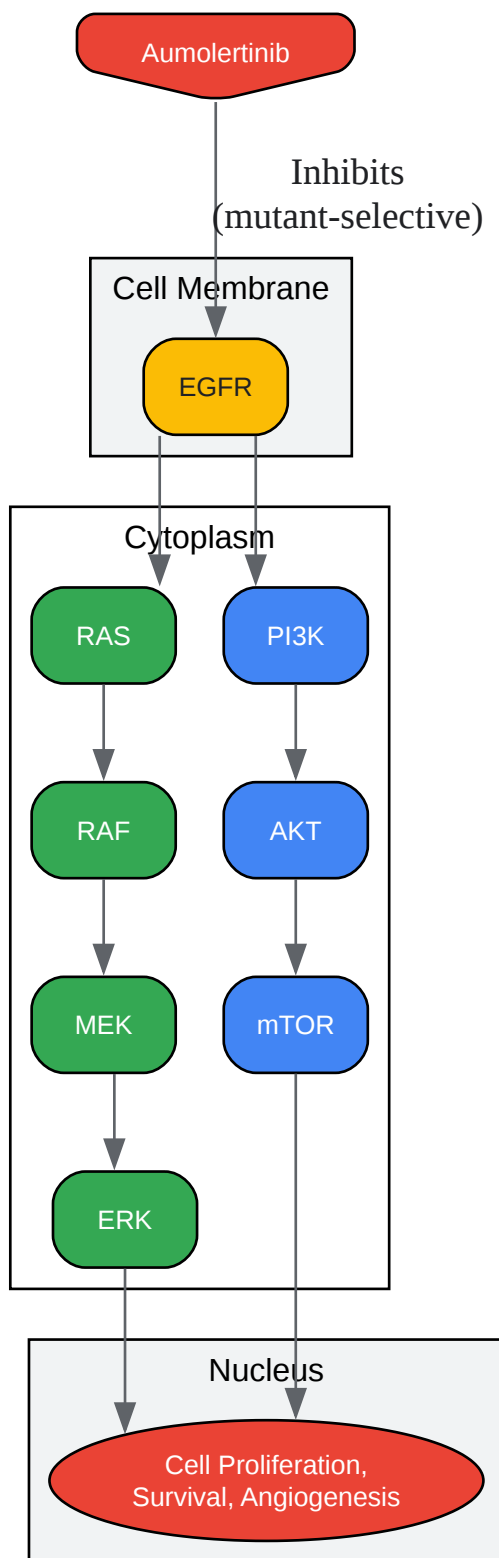
- Prepare and administer **Aumolertinib** orally once daily at the desired dose (e.g., 40 mg/kg).
[\[2\]](#)
- The control group receives the vehicle.

5. Efficacy Evaluation:

- Monitor tumor volume and body weight during the treatment period (e.g., 26 days).[\[2\]](#)
- At the study endpoint, collect tumors for weight measurement and further molecular analysis.

Visualizations

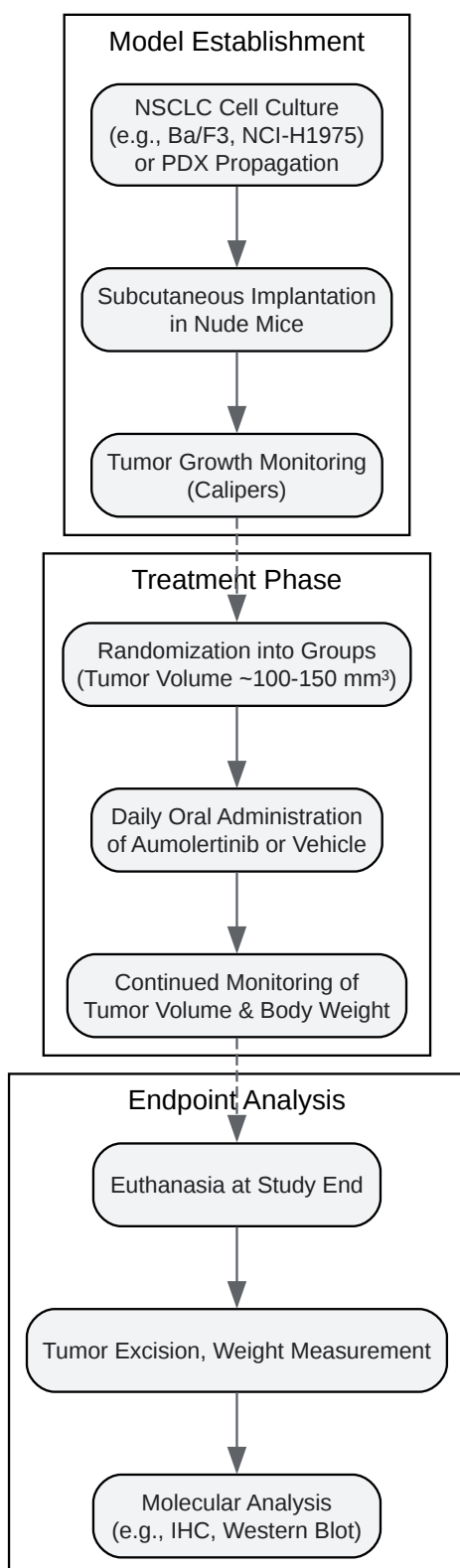
Signaling Pathway



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Caption: **Aumolertinib**'s mechanism of action in the EGFR signaling pathway.

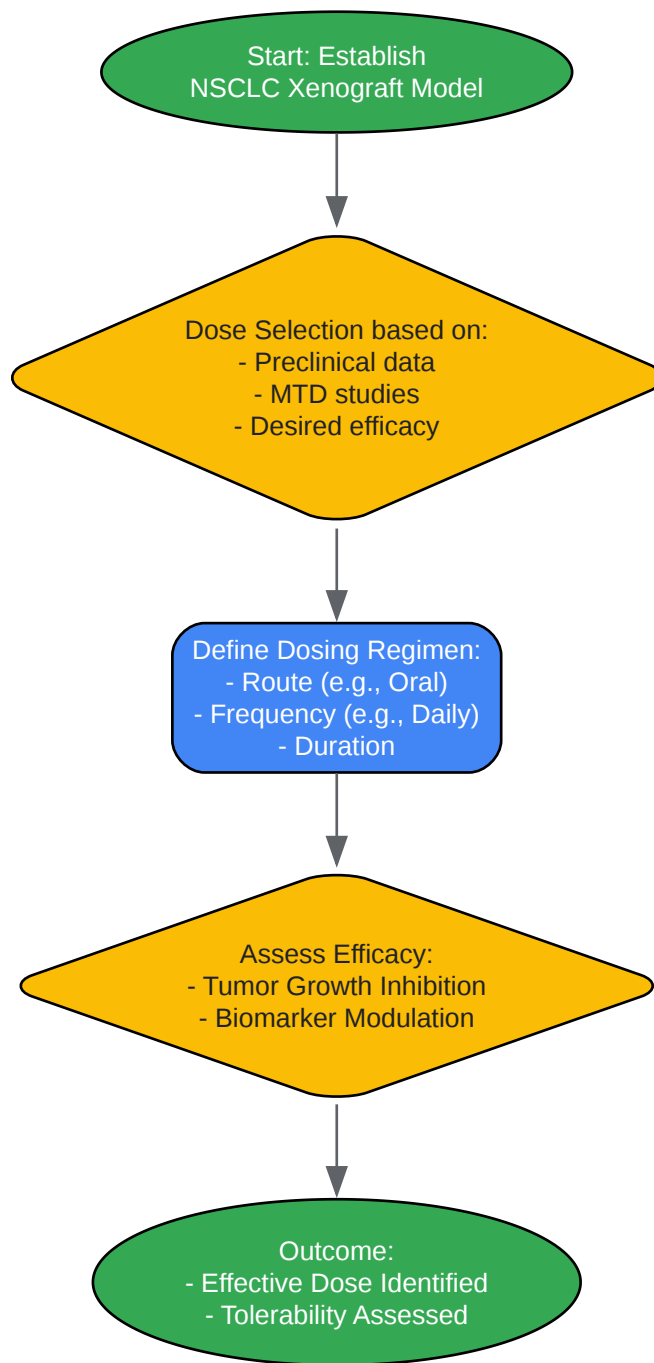
Experimental Workflow



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Caption: Workflow for in vivo efficacy studies of **Aumolertinib**.

Logical Relationship of Dosing



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